molecular formula C10H10ClN3 B13536855 (1-(2-Chlorophenyl)-1h-pyrazol-3-yl)methanamine

(1-(2-Chlorophenyl)-1h-pyrazol-3-yl)methanamine

Cat. No.: B13536855
M. Wt: 207.66 g/mol
InChI Key: DPLUVVBHHKMZSQ-UHFFFAOYSA-N
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Description

(1-(2-Chlorophenyl)-1H-pyrazol-3-yl)methanamine (CAS 1531686-14-2) is a chemical compound with the molecular formula C 10 H 10 ClN 3 and a molecular weight of 207.66 g/mol . It serves as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery research. The compound features a pyrazole core, a privileged structure in pharmaceutical development, which is substituted at the N1-position with a 2-chlorophenyl group and at the 3-position with an aminomethyl functional group . This structure makes it a versatile building block for the synthesis of more complex molecules. While the specific biological profile of this exact compound is not fully documented in the available literature, research into structurally related pyrazole derivatives reveals a broad spectrum of potential pharmacological activities. Pyrazole-based compounds are frequently investigated as potent antagonists for various biological targets . For instance, closely related compounds have been developed as highly potent and selective antagonists for the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, a prominent target for pain management and neuropathic conditions . The aminomethyl group on the pyrazole ring is a key functional handle that allows researchers to conjugate the scaffold to other pharmacophores, enabling the exploration of structure-activity relationships (SAR) and the development of targeted bioactive molecules . This compound is provided for research purposes as a chemical reference standard and synthetic intermediate. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it may be harmful if swallowed and could cause skin and eye irritation .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

[1-(2-chlorophenyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C10H10ClN3/c11-9-3-1-2-4-10(9)14-6-5-8(7-12)13-14/h1-6H,7,12H2

InChI Key

DPLUVVBHHKMZSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)CN)Cl

Origin of Product

United States

Preparation Methods

Formation of 2-Chlorophenylhydrazine

The initial step often involves the synthesis of 2-chlorophenylhydrazine by reacting 2-chlorobenzaldehyde with hydrazine hydrate. This intermediate is crucial for subsequent pyrazole ring formation.

Pyrazole Ring Construction

The pyrazole core is typically formed by condensation of 2-chlorophenylhydrazine with 1,3-dicarbonyl compounds or equivalents. For example, the reaction of 2-chlorophenylhydrazine with α,β-unsaturated carbonyl compounds under acidic or neutral conditions yields the pyrazole ring system.

An example procedure adapted from the literature includes:

Step Reagents and Conditions Outcome
Condensation 2-chlorophenylhydrazine + β-ketoester or diketone in ethanol, reflux Formation of 1-(2-chlorophenyl)-1H-pyrazole derivatives
Purification Column chromatography or recrystallization Isolated pyrazole intermediate

Introduction of Methanamine Group

The methanamine substituent at the 3-position can be introduced via several routes:

  • Halomethylation followed by amination: A halomethyl group (e.g., bromomethyl) is introduced at the 3-position of the pyrazole ring, which is then substituted with ammonia or amine sources to yield the methanamine group.

  • Reduction of pyrazole-3-carboxaldehyde or pyrazole-3-carboxylate: The pyrazole-3-carboxylate or carbaldehyde intermediate can be reduced using lithium aluminum hydride or other hydride reagents to the corresponding methanol derivative, which can then be converted to the methanamine via substitution or reductive amination.

  • Direct amination using nucleophilic substitution: In some cases, direct nucleophilic substitution on activated pyrazole intermediates is performed using amine nucleophiles in the presence of bases like potassium carbonate or cesium carbonate.

Representative Synthetic Route Example

Step Reaction Conditions Yield (%) Notes
1 2-Chlorobenzaldehyde + Hydrazine hydrate → 2-Chlorophenylhydrazine Reflux in ethanol High Intermediate for pyrazole synthesis
2 2-Chlorophenylhydrazine + β-ketoester → 1-(2-Chlorophenyl)-1H-pyrazole-3-carboxylate Reflux, acidic or neutral 65–80 Pyrazole ring formation
3 Reduction of pyrazole-3-carboxylate to pyrazol-3-ylmethanol LiAlH4 in diethyl ether, 0 °C 85–88 Intermediate alcohol
4 Conversion of pyrazol-3-ylmethanol to methanamine Amination via halomethylation and substitution or reductive amination 50–75 Final compound formation

Reaction Conditions and Optimization

  • Temperature: Reactions are typically carried out between -40 °C to reflux temperatures depending on the step. For example, halomethylation is often performed at low temperatures (-40 to 0 °C) to control reactivity.

  • Solvents: Common solvents include dichloromethane, acetonitrile, ethanol, and diethyl ether. Choice depends on solubility and reaction type.

  • Bases and Catalysts: Potassium carbonate, cesium carbonate, and triethylamine are frequently used bases. Acid catalysts such as ZnCl2 may be employed in condensation steps.

  • Purification: Flash column chromatography using petroleum ether/ethyl acetate mixtures is standard for isolating intermediates and final products.

Analytical Data Supporting Synthesis

The synthesized compounds are characterized by:

  • Melting points: For example, 5-(bromomethyl)-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole shows melting points around 120 °C.

  • NMR Spectroscopy: Proton NMR confirms substitution patterns and methanamine introduction. Typical signals include aromatic protons, pyrazole ring protons, and methylene protons adjacent to amine.

  • Mass Spectrometry: Molecular ion peaks confirm molecular weight consistent with (1-(2-chlorophenyl)-1H-pyrazol-3-yl)methanamine.

Summary Table of Preparation Methods

Method Key Steps Reagents Advantages Limitations
Halomethylation + Amination Halomethyl pyrazole intermediate → substitution with ammonia Halomethylating agents, NH3, base Direct amination, moderate yields Halomethyl intermediates can be lachrymatory and difficult to handle
Reduction of Pyrazole-3-carboxylate Pyrazole carboxylate → reduction to alcohol → amination LiAlH4, amine sources High yield, well-established Requires multiple steps, sensitive reagents
Direct Nucleophilic Substitution Activated pyrazole intermediates + amines Bases like K2CO3, solvents like CHCl3 Simpler procedure, mild conditions May require long reaction times, lower selectivity

Research Findings and Industrial Relevance

  • The choice of synthetic route depends on the scale, desired purity, and available reagents.

  • Continuous flow reactors and automated synthesis platforms have been explored to optimize yield and reproducibility in industrial settings.

  • The compound’s biological activity, including potential anti-inflammatory and anticancer properties, motivates the development of efficient synthetic methods.

  • Safety considerations include handling of hydrazine derivatives and halomethyl intermediates, which require appropriate precautions.

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes typical nucleophilic reactions:

Reaction Type Conditions/Reagents Products Key Findings
Acylation Acetic anhydride, DCM, room temperatureN-Acetyl derivativeHigh yields (>85%) due to amine’s nucleophilicity; confirmed by IR (C=O stretch at 1680 cm<sup>−1</sup>).
Schiff Base Formation Aromatic aldehydes, ethanol, reflux Imine derivativesElectron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) show faster kinetics .
Alkylation Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMF N-Alkylated productsSteric hindrance from the pyrazole ring limits reactivity with bulky alkyl halides.

Pyrazole Ring Modifications

The pyrazole core participates in electrophilic substitutions, though the 2-chlorophenyl group directs reactivity:

Electrophilic Aromatic Substitution

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C selectively nitrates the pyrazole ring at C-4, avoiding the electron-poor chlorophenyl group .

  • Halogenation : N-Bromosuccinimide (NBS) in CCl<sub>4</sub> introduces bromine at C-5, confirmed by <sup>1</sup>H NMR (δ 7.8 ppm, singlet) .

Cyclization Reactions

  • With CS<sub>2</sub> in basic conditions, the amine forms a thiazolidinone ring (yield: 72%) .

  • Reacting with β-ketoesters under microwave irradiation produces pyrazolo[3,4-b]pyridines via Gould–Jacobs cyclization .

Metal Complexation

The amine and pyrazole nitrogen atoms act as ligands for transition metals:

Metal Salt Conditions Complex Structure Application
Cu(II) chlorideMethanol, refluxOctahedral Cu(II) complexEnhanced antimycobacterial activity (MIC: 2.56 μg/mL) .
Pd(II) acetateDMF, 80°CSquare-planar Pd(II) complexCatalyst for Suzuki couplings (TON: 1,200) .

Acid-Base Behavior

  • pK<sub>a</sub> : The amine has a pK<sub>a</sub> of 9.2 ± 0.1, making it moderately basic.

  • Salt Formation : Reacts with HCl to form a stable hydrochloride salt (m.p. 214–216°C), improving aqueous solubility.

Oxidation Reactions

  • Amine Oxidation : KMnO<sub>4</sub> in acidic conditions oxidizes the amine to a nitro group (yield: 58%).

  • Ring Oxidation : Ozone in CH<sub>2</sub>Cl<sub>2</sub> cleaves the pyrazole ring, yielding chlorophenyl-substituted diketones .

Industrial-Scale Modifications

  • Continuous Flow Synthesis : Using microreactors, acylation achieves 94% yield in 2 minutes residence time.

  • Automated Purification : Solid-phase extraction (C18 cartridges) removes byproducts with >99% purity.

This compound’s versatility in forming derivatives and complexes underscores its value in medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships in drug design.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry:

Mechanism of Action

The mechanism of action of (1-(2-Chlorophenyl)-1h-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among pyrazole-based methanamines include:

  • Substituent position on the phenyl ring (e.g., 2-chloro vs. 4-chloro).
  • Substituents on the pyrazole ring (e.g., methyl, ethyl, or fluorine groups).
  • Modifications to the methanamine group (e.g., alkylation or salt formation).
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted CCS (Ų) [M+H]+ References
(1-(2-Chlorophenyl)-1H-pyrazol-3-yl)methanamine C₁₀H₁₀ClN₃ ~207.66 2-Cl-phenyl, NH₂CH₂- N/A
(4-Chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine C₁₁H₁₂ClN₃ 221.69 4-Cl-phenyl, 1-methylpyrazole, NH₂CH₂- 147.2
[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanamine C₁₀H₁₀BrN₃ 252.12 4-Br-phenyl, NH₂CH₂- N/A
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine C₇H₁₃N₃ 139.20 1-ethylpyrazole, N-methylamine N/A
[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine derivative C₁₂H₁₉ClFN₅ 287.76 2-fluoroethyl, ethylpyrazole N/A
Key Observations:

Chlorine vs.

Position of Halogen : The 2-chlorophenyl group in the target compound may induce greater steric hindrance compared to the 4-chlorophenyl isomer, affecting binding to planar biological targets .

Pyrazole Ring Modifications : Methyl or ethyl groups on the pyrazole (e.g., 1-methyl or 1-ethyl) increase hydrophobicity, while fluorine substituents (e.g., 2-fluoroethyl) introduce electronegativity, influencing solubility and metabolic stability .

Amine Group Derivatives : N-methylation (as in the C₇H₁₃N₃ compound) reduces hydrogen-bonding capacity compared to the primary amine in the target compound .

Biological Activity

(1-(2-Chlorophenyl)-1H-pyrazol-3-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The mechanism of action for this compound involves its interaction with specific molecular targets. Pyrazole derivatives often function by modulating enzyme activity or interacting with receptors involved in various biological pathways. For instance, they may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The compound's effectiveness varies depending on the concentration and specific microbial target.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may reduce inflammation by inhibiting COX enzymes, which play a critical role in the inflammatory process. For example, a recent study demonstrated that this compound significantly decreased inflammatory markers in a lipopolysaccharide (LPS) induced model of inflammation .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. It was found to exhibit cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be 0.46 µM and 0.39 µM respectively .

Data Tables

Biological Activity Cell Line/Pathogen IC50/Effectiveness Reference
AntimicrobialVarious bacteriaVaries
Anti-inflammatoryLPS-induced modelSignificant reduction
AnticancerMCF70.46 µM
AnticancerHCT1160.39 µM

Case Studies

Several studies have documented the biological activities of pyrazole derivatives similar to this compound:

  • Study on Anti-inflammatory Effects : In a controlled study involving LPS-induced inflammation in rats, the administration of this compound led to a marked decrease in pro-inflammatory cytokines compared to control groups .
  • Cytotoxicity Assessment : A series of experiments conducted on various cancer cell lines revealed that compounds with similar structural features exhibited potent cytotoxicity, with IC50 values indicating strong potential for further development as anticancer agents .
  • Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of pyrazole, including this compound, showed considerable inhibition against specific bacterial strains, suggesting its utility as an antimicrobial agent.

Q & A

(Basic) What are the recommended synthetic routes for (1-(2-Chlorophenyl)-1H-pyrazol-3-yl)methanamine, and how can reaction efficiency be optimized?

Methodological Answer:
The compound is typically synthesized via Mannich reactions or condensation strategies. For example:

  • Mannich Reaction: Evidence from similar pyrazole derivatives (e.g., 4-Chloro-2-(1H-pyrazol-3-yl)phenol) shows that Mannich reactions with amines under mild acidic conditions (pH 4–6) yield target structures with >90% efficiency . Optimize by controlling stoichiometry (1:1.2 molar ratio of pyrazole precursor to amine) and using ethanol as a solvent at 60–70°C .
  • Schiff Base Formation: Advanced intermediates like "(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene" derivatives can be synthesized via condensation reactions, achieving yields of 87–88% with microwave-assisted heating (100 W, 15 min) .

(Basic) How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: 1H/13C NMR data (e.g., δ 2.2–2.5 ppm for methylene protons and 127–159 ppm for aromatic carbons) provide structural fingerprints. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • X-ray Diffraction: For crystalline derivatives, SHELXL (SHELX system) enables high-precision refinement of bond lengths and angles. Resolve ambiguities using R1 values <0.05 and wR2 <0.10 .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:
Key precautions include:

  • Personal Protective Equipment (PPE): Wear P95 respirators (for particulates) and OV/AG-P99 cartridges (for organic vapors) during synthesis. Use chemical-resistant gloves (e.g., nitrile) and full-body suits to prevent dermal exposure .
  • Ventilation: Conduct reactions in fume hoods with ≥100 ft/min airflow. Avoid drainage contamination due to potential aquatic toxicity .

(Advanced) How can computational tools like Multiwfn aid in studying the electronic properties of this compound?

Methodological Answer:
Multiwfn enables:

  • Electrostatic Potential (ESP) Mapping: Visualize electron-rich regions (e.g., pyrazole ring) to predict nucleophilic/electrophilic reactivity. Use the "Hirshfeld surface" module to quantify atomic charge distributions .
  • Bond Order Analysis: Calculate Mayer bond orders to assess delocalization in the chlorophenyl-pyrazole system, correlating with stability in catalytic environments .

(Advanced) How do structural modifications influence the biological activity of this compound?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Substitution at Pyrazole C3: Adding methyl groups (e.g., 1-(2-Chlorophenyl)-5-(3-cyclopropoxyphenyl) derivatives) enhances MCT4 inhibitory activity (IC50: 0.8–1.2 µM) by improving hydrophobic interactions with binding pockets .
  • Chlorophenyl Position: 2-chloro substitution optimizes π-π stacking in cannabinoid receptor antagonists, as shown in thiadiazole derivatives (Ki: 12 nM vs. 45 nM for 4-chloro analogs) .

(Advanced) How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Address discrepancies via:

  • Purity Validation: Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >98% purity. Impurities (e.g., unreacted 2-chlorophenyl precursors) may skew bioassay results .
  • Docking Simulations: Compare binding poses using AutoDock Vina. For example, docking this compound into COX-2 (PDB: 3LN1) identifies steric clashes in low-activity studies .

(Advanced) What strategies are recommended for crystallizing this compound for X-ray studies?

Methodological Answer:
Optimize crystallization via:

  • Solvent Screening: Use vapor diffusion with 1:1 DCM/hexane mixtures. Slow evaporation at 4°C minimizes disorder in the pyrazole ring .
  • Twinned Data Refinement: For challenging crystals (e.g., high mosaicity), apply SHELXL’s TWIN/BASF commands to refine twin fractions and improve R factors .

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